

# Spectroscopic and Synthetic Profile of 4-Aminopyridine-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminopyridine-2-carbonitrile

Cat. No.: B1290440

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Aminopyridine-2-carbonitrile**, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization and synthesis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Aminopyridine-2-carbonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (Experimental)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.08	d	5.76	H-6
6.94	d	2.34	H-3
6.68	dd	5.76, 2.37	H-5
6.59	s	-	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 300 MHz[1]

<sup>13</sup>C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
154.2	C4
151.0	C6
140.1	C2
117.5	CN
110.4	C5
107.8	C3

Prediction tool: NMRDB.org ([nmrdb.org](http://nmrdb.org))

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3450 - 3250	N-H stretch (amine)
2240 - 2210	C≡N stretch (nitrile)
1650 - 1580	C=C stretch (aromatic)
1640 - 1560	N-H bend (amine)
1350 - 1250	C-N stretch (aromatic amine)

## Mass Spectrometry (MS)

m/z	Interpretation
120	[M+H] <sup>+</sup>

Ionization Method: DCI (Desorption Chemical Ionization)[\[1\]](#)

## Experimental Protocols

## Synthesis of 4-Aminopyridine-2-carbonitrile

A mixture of 2-Chloro-4-aminopyridine (0.642 g, 5 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium (0.288 g, 0.025 mmol) was prepared in 5 mL of N,N-dimethylformamide (DMF). The reaction mixture was heated to 145°C for 20 hours. Following the completion of the reaction, it was cooled to room temperature. The mixture was then partitioned between ethyl acetate and water. The aqueous layer was further extracted with ethyl acetate. The combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: 9:1 hexane/ethyl acetate) to yield **4-aminopyridine-2-carbonitrile** (0.29 g, 20% yield).<sup>[1]</sup>

## Spectroscopic Analysis

- <sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum was recorded on a 300 MHz spectrometer using DMSO-d<sub>6</sub> as the solvent.<sup>[1]</sup>
- Mass Spectrometry: The mass spectrum was obtained using Desorption Chemical Ionization (DCI).<sup>[1]</sup>

## Visualizations

The following diagrams illustrate the structure of **4-Aminopyridine-2-carbonitrile** and a typical workflow for its spectroscopic analysis.

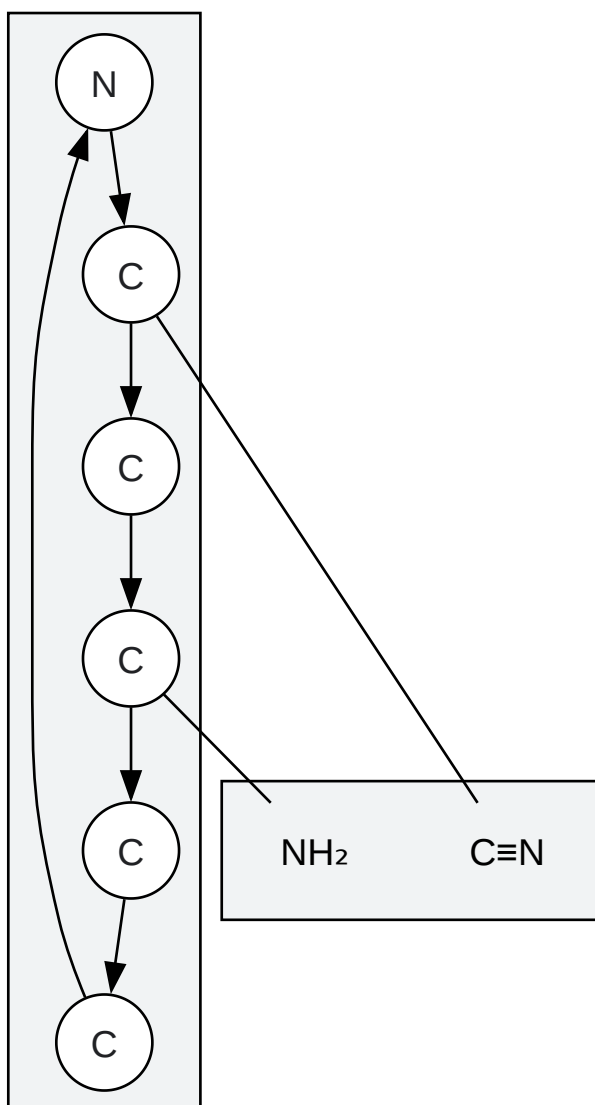


Figure 1: Molecular Structure of 4-Aminopyridine-2-carbonitrile

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Figure 1: Molecular Structure of **4-Aminopyridine-2-carbonitrile**

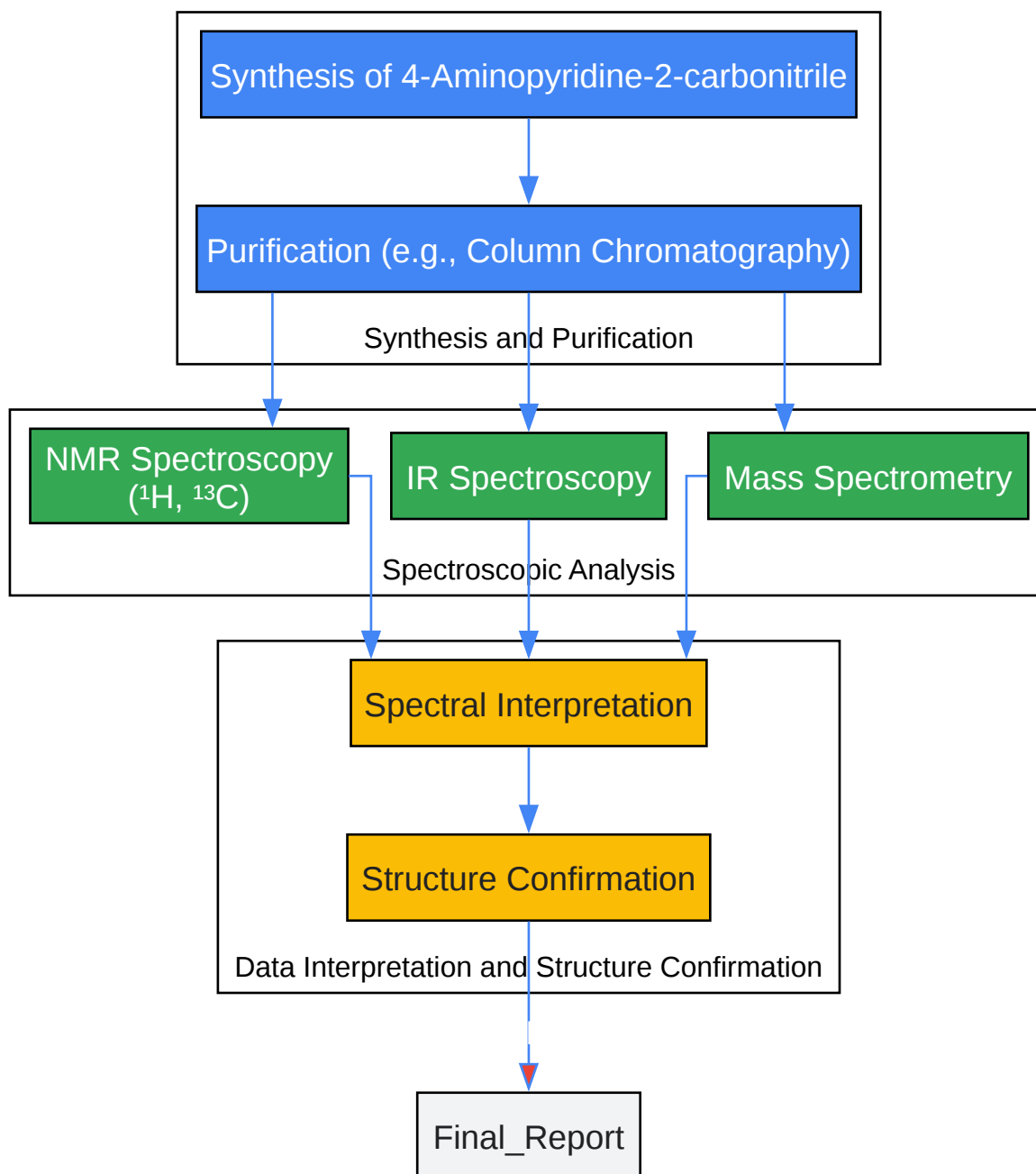


Figure 2: Workflow for Spectroscopic Analysis

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Figure 2: Workflow for Spectroscopic Analysis

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## References

- 1. 4-aminopicolinonitrile | 98139-15-2 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Aminopyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290440#spectroscopic-data-nmr-ir-mass-spec-of-4-aminopyridine-2-carbonitrile]

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